REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[O:9])=[C:6]([O:20][CH3:21])[CH:5]=1)([O-])=O>O1CCCC1.C(O)C.[Pd]>[NH2:1][C:4]1[CH:19]=[CH:18][C:7]([C:8]([NH:10][CH2:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])=[O:9])=[C:6]([O:20][CH3:21])[CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C(=O)NCCN(CC)CC)C=C1)OC
|
Name
|
tetrahydrofuran ethanol
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |